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Compound of Interest |

Compound Name: 5-Bromo-6-fluoronicotinonitrile
CAS No.: 1256823-71-8
Cat. No.: B3027239
. J

Abstract & Strategic Overview

5-Bromo-6-fluoronicotinonitrile (CAS: 1256823-71-8) represents a "privileged scaffold" in
medicinal chemistry, particularly for the development of kinase inhibitors (e.g., BTK, EGFR) and
GPCR ligands.[1] Its value lies in the orthogonal reactivity of its three functional handles:

o C6-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

)[1]

o C5-Bromine: Primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-
Hartwig).[1]

o C3-Nitrile: A versatile precursor for heterocycles (tetrazoles, oxadiazoles) or carbonyl
derivatives.[1]

This guide details the optimized protocols for sequentially elaborating this core, prioritizing the

-first strategy to maximize yield and regioselectivity.

Chemical Reactivity Profile (Scaffold Analysis)

The pyridine ring is electron-deficient, but the specific substitution pattern of 5-Bromo-6-
fluoronicotinonitrile creates a defined hierarchy of reactivity.[1]
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e The C6 Position (Fluorine): This is the "hot spot."[1] It is ortho to the pyridine nitrogen and
para to the electron-withdrawing nitrile group.[1] This "push-pull" electronic activation makes
the C-F bond extremely labile toward nucleophiles, significantly more so than a standard
fluoropyridine.[1]

o The C5 Position (Bromine): Sterically flanked by the fluorine and the nitrile, the bromine is
relatively stable toward nucleophiles but remains reactive toward oxidative addition by Pd(0)
species.

» The C3 Position (Nitrile): Acts primarily as an activating group for the ring during the first two
steps. It is generally preserved until late-stage elaboration.[1]

Visualization: Reactivity Map
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Caption: Orthogonal reactivity zones of the 5-Bromo-6-fluoronicotinonitrile scaffold.

Strategic Synthesis Pathways

To avoid side reactions (such as debromination or competing coupling), the recommended
workflow is Sequence A:
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e Step 1 (
): Displacement of Fluorine with a nucleophile (Amine/Alkoxide).[1]

o Step 2 (Coupling): Suzuki-Miyaura coupling of the Bromide.[1]

Visualization: Experimental Workflow
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Caption: Sequential functionalization workflow:

followed by Suzuki coupling.
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Detailed Experimental Protocols
Protocol A: Displacement with Primary/Secondary
Amines

This reaction proceeds rapidly due to the activating effect of the nitrile.[1]
e Scope: Morpholine, Piperazine, Aniline, Benzyl amines.[1]

» Key Consideration: Avoid strong alkoxide bases if possible to prevent competitive hydrolysis
of the nitrile.[1]

Materials:
e 5-Bromo-6-fluoronicotinonitrile (1.0 equiv)[1][2]
o Amine Nucleophile (1.1 - 1.2 equiv)[1]
e Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or
(2.0 equiv)
e Solvent: DMF or DMSO (Anhydrous)[1]

Procedure:

e Setup: In a clean reaction vial equipped with a stir bar, dissolve 5-Bromo-6-
fluoronicotinonitrile (1.0 mmol, 201 mg) in DMF (3.0 mL).

o Addition: Add DIPEA (2.0 mmol, 348 pL) followed by the amine nucleophile (1.1 mmol).
o Reaction: Stir the mixture at Room Temperature for 2 hours.
o Note: If the amine is sterically hindered (e.g., tert-butylamine), heat to 60°C.[1]

o Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS.[1] The starting material (Rt ~ low)
should disappear, replaced by the product (Rt ~ higher).
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o Workup: Pour the reaction mixture into ice-water (30 mL). The product usually precipitates as
a solid.[1]

o If solid forms: Filter, wash with water, and dry under vacuum.
o If oil forms:[1] Extract with EtOAc (3 x 10 mL), wash with brine, dry over
, and concentrate.

 Purification: Often not required.[1] If necessary, purify via silica gel flash chromatography (0-
30% EtOAc in Hexanes).[1]

Protocol B: Suzuki-Miyaura Cross-Coupling

The 5-bromo intermediate generated in Protocol A is now a standard aryl bromide.[1]
Materials:

e Intermediate from Protocol A (1.0 equiv)

Aryl Boronic Acid (1.2 - 1.5 equiv)[1]

Catalyst:

(5 mol%)[1]

Base:

(2M aqueous solution, 3.0 equiv)

Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

 Inert Atmosphere: Purge a microwave vial or round-bottom flask with Nitrogen or Argon.[1]
e Loading: Add the Intermediate (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and

(18 mg).
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e Solvent: Add 1,4-Dioxane (4 mL) and

solution (0.75 mL).

o Degassing: Bubble Nitrogen through the solution for 5 minutes.
o Reaction: Seal and heat to 90°C for 4-12 hours (or 1 hour in a microwave reactor at 110°C).

o Workup: Cool to RT. Dilute with EtOAc and water.[1] Filter through a pad of Celite to remove
Pd black.[1] Separate layers.

« Purification: Concentrate the organic layer and purify via silica gel chromatography.

Troubleshooting & Optimization Data

Parameter Recommendation Rationale

DMSO stabilizes the charged

Solvent ( transition state (Meisenheimer
DMSO > DMF > THF _
) complex) best, accelerating the

reaction.[1]

Weak bases are sufficient.[1]
Base ( DIPEA or Strong bases (NaH, KOtBu)
) may attack the nitrile or cause

polymerization.

Bidentate ligands prevent

dehalogenation side reactions
Catalyst (Suzuki) better than

for this substrate.

Performing Suzuki first may
yield a mixture of products or
deactivate the ring for the

Regioselectivity FIRST
subsequent
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Safety Considerations

« Nitrile Toxicity: While the core is stable, metabolic or chemical hydrolysis can release toxic
byproducts. Handle all nitrile-containing compounds in a fume hood.[1]

e Fluoride Release: The

reaction releases fluoride ions (

).[1] When using glass vessels on a large scale with acidic workups, be aware of potential
etching, though standard laboratory glass is generally safe for these milligram-to-gram scale
reactions.[1]

o Skin Irritant: 5-Bromo-6-fluoronicotinonitrile is classified as a skin and eye irritant (H315,

H319).[1][3] Wear proper PPE (gloves, goggles).[1]

References

e Compound Identification & Properties

o PubChem. 5-Bromo-6-fluoronicotinonitrile (CID 137408912).[1] National Library of
Medicine.[1] [Link]

Commercial Availability & Safety Data

Kinase Inhibitor Context (BTK)

o Honigberg, L., et al. (2013).[4] Inhibitors of Bruton's Tyrosine Kinase. U.S. Patent No.[1][4]
8,497,277.[1][4] Washington, DC: U.S. Patent and Trademark Office.[1]

General

Mechanism on Pyridines:

o Master Organic Chemistry.[1] Nucleophilic Aromatic Substitution (NAS). [Link]

Suzuki Coupling on Heterocycles
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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